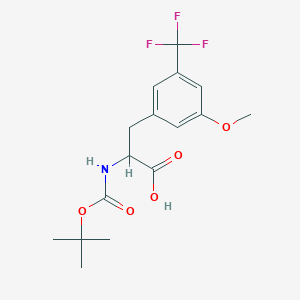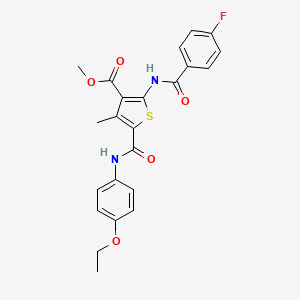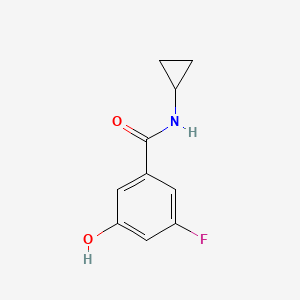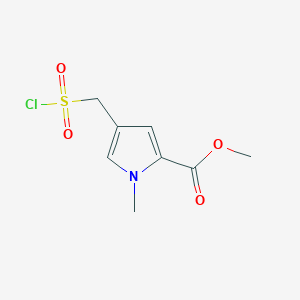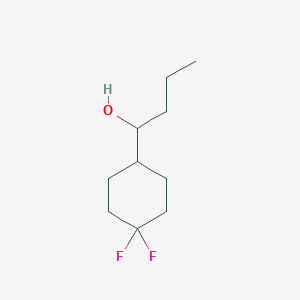
1-(4,4-Difluorocyclohexyl)butan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4,4-Difluorocyclohexyl)butan-1-ol is an organic compound with the molecular formula C10H18F2O It features a cyclohexane ring substituted with two fluorine atoms and a butanol chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 4,4-difluorocyclohexanone with butyl lithium, followed by hydrolysis to yield the desired product . The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of 1-(4,4-Difluorocyclohexyl)butan-1-ol may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps such as distillation and recrystallization are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4,4-Difluorocyclohexyl)butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can be reduced to form alkanes using hydrogenation techniques.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, and other oxidizing agents.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of 4,4-difluorocyclohexanone or related ketones.
Reduction: Formation of cyclohexylbutane derivatives.
Substitution: Formation of substituted cyclohexylbutanol derivatives.
Applications De Recherche Scientifique
1-(4,4-Difluorocyclohexyl)butan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(4,4-Difluorocyclohexyl)butan-1-ol involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4,4-Difluorocyclohexyl)ethan-1-ol: Similar structure but with a shorter carbon chain.
4,4-Difluoro-1-butanol: Lacks the cyclohexane ring but retains the fluorinated butanol structure.
Uniqueness
1-(4,4-Difluorocyclohexyl)butan-1-ol is unique due to its combination of a fluorinated cyclohexane ring and a butanol chain, providing distinct chemical and physical properties. This combination enhances its potential for diverse applications in research and industry.
Propriétés
Formule moléculaire |
C10H18F2O |
|---|---|
Poids moléculaire |
192.25 g/mol |
Nom IUPAC |
1-(4,4-difluorocyclohexyl)butan-1-ol |
InChI |
InChI=1S/C10H18F2O/c1-2-3-9(13)8-4-6-10(11,12)7-5-8/h8-9,13H,2-7H2,1H3 |
Clé InChI |
MLUBUPWYLXMQKY-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C1CCC(CC1)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



